((3-Fluorophenyl)sulfonyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

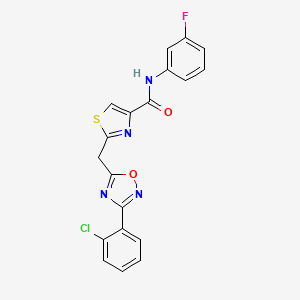

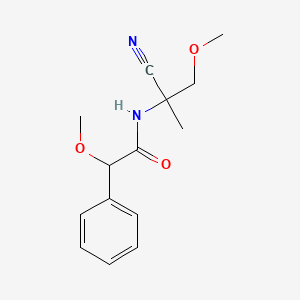

((3-Fluorophenyl)sulfonyl)alanine is a compound with the CAS Number: 1160933-45-8 . It has a molecular weight of 247.25 and is a solid in its physical form .

Synthesis Analysis

While specific synthesis methods forThis compound were not found, sulfonyl fluorides, a related class of compounds, have been synthesized using direct fluorosulfonylation with fluorosulfonyl radicals . This method has been described as a concise and efficient approach for producing sulfonyl fluorides . Molecular Structure Analysis

The IUPAC name forThis compound is N-[(3-fluorophenyl)sulfonyl]alanine . The InChI code for this compound is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) . Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 247.25 . The compound’s IUPAC name is N-[(3-fluorophenyl)sulfonyl]alanine , and its InChI code is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) .

Applications De Recherche Scientifique

Stereoselective Synthesis and Antibacterial Applications

(Bravo et al., 1997) reported the stereoselective synthesis of 3-fluoro-D-alanine, an antibacterial compound, through chiral sulfoxide chemistry. This research illustrates the potential of ((3-Fluorophenyl)sulfonyl)alanine derivatives in developing novel antibacterial agents.

Enzyme Inhibition and Biochemical Applications

(Brynes et al., 1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of this compound, as inhibitors of L-asparagine synthetase. This study opens avenues for the use of such compounds in therapeutic interventions.

(McCune et al., 2017) described the synthesis of quaternary α-(1'-fluoro)vinyl amino acids, potentially inactivating PLP enzymes, through reactions involving β,β-difluorovinyl phenyl sulfone. This highlights the utility of this compound in creating enzyme inhibitors.

Biophysical and Chemical Biology Research

(Yoshinari et al., 2011) focused on the preparation of 3-amino-2-fluoro carboxylic acid derivatives for incorporation into peptides, demonstrating the role of this compound in advancing peptide-based research.

(Clare et al., 2001) synthesized a series of sulfonyl amino acyl hydroxamates as bacterial collagenase inhibitors, showcasing the compound's potential in developing protease inhibitors.

(Liu et al., 2021) introduced a genetically encoded fluorosulfonyloxybenzoyl-L-lysine for expansive covalent bonding of proteins, highlighting the application of this compound derivatives in protein engineering and biotherapeutics.

Orientations Futures

While specific future directions for ((3-Fluorophenyl)sulfonyl)alanine were not found, there is ongoing research into the use of sulfonyl fluorides, a related class of compounds. Sulfonyl fluorides are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGWMBJILJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2735577.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide](/img/structure/B2735582.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2735587.png)

![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)

![9-Chloro-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2735594.png)